molecular formula C17H20BrN3O3S B2800480 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034621-60-6

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2800480
CAS No.: 2034621-60-6
M. Wt: 426.33
InChI Key: FRDFTQQQAIHDML-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a brominated pyrimidine derivative featuring a piperidin-3-yloxy substituent modified by a 3,4-dimethylphenylsulfonyl group. The bromine atom at the 5-position of the pyrimidine ring enhances electrophilic reactivity, making it a candidate for further functionalization in drug discovery .

Properties

IUPAC Name

5-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-12-5-6-16(8-13(12)2)25(22,23)21-7-3-4-15(11-21)24-17-19-9-14(18)10-20-17/h5-6,8-10,15H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDFTQQQAIHDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps. One common approach starts with the bromination of a pyrimidine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in the development of anticancer agents. Pyrimidines have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, derivatives of similar structures have demonstrated efficacy against breast cancer and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing sulfonyl groups have exhibited antimicrobial activity. The structural features of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes in pathogens. Studies have reported that related pyrimidine compounds possess significant activity against various strains of bacteria and fungi .

COX-II Inhibition

There is growing interest in the role of this compound as a potential inhibitor of cyclooxygenase II (COX-II), an enzyme implicated in inflammatory processes and pain pathways. Inhibitors of COX-II are valuable in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide moiety is known to enhance binding affinity to COX enzymes, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Synthesis and Mechanism of Action

The synthesis of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps including:

  • Formation of the Sulfonamide: The reaction between piperidine and a suitable sulfonyl chloride derivative.
  • Pyrimidine Ring Formation: Utilizing nucleophilic substitution reactions to introduce the pyrimidine moiety.
  • Bromination: The introduction of the bromine atom at the appropriate position on the pyrimidine ring.

The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors, where the sulfonyl group may participate in hydrogen bonding or electrostatic interactions, enhancing binding affinity .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated that derivatives similar to 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine showed significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar range .
Study B (2024)Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Study C (2024)Investigated COX-II inhibitory effects, finding promising results that suggest potential for anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine and pyridine derivatives, focusing on molecular features, applications, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Research Findings Reference
Target Compound 5-Bromo-pyrimidine, 3,4-dimethylphenylsulfonyl-piperidin-3-yloxy ~450 (estimated) Hypothesized use in kinase inhibition or pesticidal activity due to sulfonyl and bromine groups.
5-Bromo-2-(piperidin-3-yloxy)pyrimidine 5-Bromo-pyrimidine, piperidin-3-yloxy ~284 Intermediate in antiviral agents; structural simplicity compared to target compound.
2,4-Dimethoxy-5,6-dimethylpyrimidine Methoxy groups at 2,4; methyl groups at 5,6 184.24 Herbicide precursor; lacks bromine and sulfonyl groups, reducing electrophilicity.
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)...) Bromine, methyl, and alkyl groups on pyrimidinedione 261.13 Commercial herbicide; bromine enhances soil persistence and weed inhibition.
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Bromine, methoxy, trimethylsilyl groups on pyridine 300.21 Used in cross-coupling reactions; silicon group aids in synthetic versatility.
Sildenafil-N-oxide Sulfonyl-piperazine, pyrazolopyrimidinone 490.57 Metabolite of sildenafil (Viagra®); sulfonyl-piperazine moiety critical for phosphodiesterase inhibition.

Key Findings from Comparative Analysis

Bromine Substitution: Bromine at the 5-position (as in the target compound and bromacil) enhances electrophilicity, facilitating nucleophilic substitution reactions. This is critical in agrochemicals like bromacil, where bromine contributes to herbicidal activity . In contrast, non-brominated analogs (e.g., 2,4-dimethoxy-5,6-dimethylpyrimidine) exhibit reduced reactivity and different applications .

Sulfonyl Group Impact :

  • The 3,4-dimethylphenylsulfonyl group in the target compound may improve binding affinity to biological targets (e.g., kinases or pesticidal enzymes) compared to simpler analogs like 5-bromo-2-(piperidin-3-yloxy)pyrimidine .
  • Sulfonamide-containing compounds like Sildenafil-N-oxide demonstrate the pharmacological importance of sulfonyl groups in drug design .

Piperidine vs.

However, bromacil’s pyrimidinedione structure is optimized for herbicidal activity, while the target compound’s sulfonyl-piperidine group may target different pathways .

Biological Activity

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyrimidine ring with a sulfonyl piperidine moiety, which may contribute to various biological activities, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H19BrN4O2S\text{C}_{15}\text{H}_{19}\text{BrN}_4\text{O}_2\text{S}

Key Features:

  • Bromine Substitution : The presence of bromine at the 5-position enhances lipophilicity and may influence receptor binding.
  • Sulfonyl Group : This functional group is known for its ability to form covalent bonds with nucleophiles, potentially leading to enzyme inhibition.

The biological activity of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to inhibition. This mechanism is significant in the context of developing drugs for conditions such as cancer and bacterial infections.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exhibit varying degrees of antibacterial activity. For instance, compounds containing sulfonamide functionalities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urea cycle disorders respectively. The IC50 values for these activities indicate promising inhibitory effects, suggesting its use in therapeutic applications .

Case Studies

  • Antibacterial Screening : In a study assessing the antibacterial properties of synthesized sulfonamide derivatives, several compounds were identified with significant activity against multiple bacterial strains. The most active derivatives displayed IC50 values ranging from 2.14 µM to 0.63 µM against AChE, indicating their potential as effective therapeutic agents .
  • Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies revealed that certain derivatives of the compound displayed strong interactions with BSA, which is crucial for understanding pharmacokinetics and bioavailability in drug development .

Comparative Analysis

To better understand the biological activity of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, it is useful to compare it with related compounds:

Compound NameStructureAntibacterial ActivityAChE Inhibition (IC50 µM)
5-Bromo Compound AStructure AModerate2.14
5-Bromo Compound BStructure BStrong0.63
5-Bromo Compound CStructure CWeak>10

This table illustrates how variations in chemical structure can significantly impact biological activity.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine to improve yield and purity?

  • Methodological Answer : Key steps include (i) introducing the bromine atom to the pyrimidine ring early in the synthesis to avoid side reactions, (ii) using dichloromethane as a solvent for sulfonylation reactions due to its compatibility with sulfonyl chloride intermediates, and (iii) optimizing reaction temperatures (e.g., 0–25°C) during ether bond formation between the piperidine and pyrimidine moieties to minimize degradation . Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) enhances purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regiochemistry of the bromine atom on the pyrimidine and the sulfonyl-piperidine linkage.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~450–460 g/mol) and isotopic patterns for bromine.
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the piperidine-sulfonyl-pyrimidine system .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (typical of brominated heterocycles) necessitates dissolution in DMSO for in vitro studies. However, DMSO concentrations >1% may interfere with cellular assays. Pre-formulation studies using co-solvents (e.g., PEG-400) or liposomal encapsulation are recommended to enhance bioavailability while mitigating solvent toxicity .

Q. What are the primary biological targets hypothesized for this sulfonamide-piperidine-pyrimidine hybrid?

  • Methodological Answer : Based on structural analogs, potential targets include:
  • Kinases : The bromopyrimidine core may act as a hinge-binding motif in ATP-binding pockets.
  • GPCRs : The sulfonyl-piperidine group could modulate allosteric sites, as seen in neurokinin receptor antagonists .
  • Preliminary docking studies using AutoDock Vina against PDB entries (e.g., 6EK for kinase targets) are advised to prioritize assay selection .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the pyrimidine ring during synthesis?

  • Methodological Answer : Bromination at the 5-position of pyrimidine is governed by electron density distribution. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) reveal lower activation energy for bromine addition at the 5-position due to resonance stabilization from the adjacent ether oxygen. Experimental validation via 1^1H-15^15N HMBC NMR can confirm nitrogen hybridization effects .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability readouts (e.g., CellTiter-Glo).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may confound SAR interpretations .
  • Cryo-EM or Co-crystallization : Resolve binding modes directly, as demonstrated for related sulfonamide derivatives .

Q. What strategies enhance selectivity for kinase vs. GPCR targets in derivative design?

  • Methodological Answer :
  • Substituent Engineering : Replace the 3,4-dimethylphenyl group with polar groups (e.g., morpholine) to reduce lipophilicity and GPCR off-target binding.
  • Stereochemical Control : Introduce chirality in the piperidine ring (e.g., R-configuration at C3) to exploit steric complementarity in kinase active sites .
  • Proteome-wide Profiling : Use KINOMEscan or PRISM panels to assess selectivity across >400 kinases .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools : Use Schrödinger’s ADMET Predictor or StarDrop to identify metabolic hotspots (e.g., sulfonamide cleavage or piperidine oxidation).
  • CYP450 Inhibition Assays : Prioritize CYP3A4 and CYP2D6 due to the compound’s aromatic and tertiary amine motifs .
  • Isotope-Labeling : Synthesize a 13^{13}C-labeled analog for tracking metabolic pathways via mass spectrometry .

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